

Technical Support Center: Synthesis of 1,1,2-Trifluoroethane (HFC-143)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1,2-Trifluoroethane

Cat. No.: B1584508

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of **1,1,2-Trifluoroethane** (HFC-143).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of **1,1,2-Trifluoroethane**, particularly via the common route of hydrofluorination of 1,1,2-trichloroethane.

Issue 1: Low Yield of 1,1,2-Trifluoroethane

- Question: My reaction is resulting in a low yield of the desired **1,1,2-Trifluoroethane**. What are the potential causes and how can I improve the yield?
- Answer: Low yields can stem from several factors:
 - Incomplete Reaction: The hydrofluorination of 1,1,2-trichloroethane is a stepwise process. Incomplete reaction can lead to a mixture of partially fluorinated intermediates.
 - Troubleshooting:
 - Increase the reaction temperature within the recommended range.
 - Increase the molar ratio of hydrogen fluoride (HF) to 1,1,2-trichloroethane.

- Ensure the catalyst is active and not poisoned. Consider regenerating or replacing the catalyst.
- Catalyst Deactivation: The catalyst can deactivate over time due to coking or poisoning.
 - Troubleshooting:
 - Regenerate the catalyst according to the manufacturer's instructions, which may involve treatment with air or a mixture of air and an inert gas at elevated temperatures.
- Suboptimal Reaction Conditions: The reaction is sensitive to temperature and pressure.
 - Troubleshooting:
 - Optimize the reaction temperature and pressure based on literature and catalyst specifications. A typical temperature range for gas-phase fluorination is 200-350°C.

Issue 2: High Levels of Unsaturated Byproducts

- Question: I am observing a significant amount of unsaturated byproducts, such as vinylidene chloride or monochloro-difluoroethene, in my product mixture. What causes this and how can it be minimized?
- Answer: The formation of unsaturated byproducts is typically due to elimination reactions (dehydrochlorination or dehydrofluorination) occurring at elevated temperatures.
 - Troubleshooting:
 - Lower Reaction Temperature: Carefully control and potentially lower the reaction temperature to disfavor elimination pathways.
 - Optimize Catalyst: Select a catalyst with higher selectivity for fluorination over elimination. The composition of the catalyst (e.g., Cr-based) can significantly influence selectivity.
 - Control Residence Time: A shorter residence time in the reactor can sometimes reduce the extent of side reactions.

Issue 3: Presence of Over-fluorinated or Isomeric Byproducts

- Question: My analysis shows the presence of byproducts with more than three fluorine atoms or isomers of trifluoroethane. How can I avoid these?
- Answer: Over-fluorination can occur under harsh reaction conditions, while isomerization can be influenced by the catalyst and temperature.
 - Troubleshooting:
 - Moderate Reaction Conditions: Avoid excessively high temperatures and high HF concentrations to minimize over-fluorination.
 - Catalyst Selection: The catalyst's acidic and basic sites can influence isomerization. Researching or screening catalysts for high selectivity is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of **1,1,2-Trifluoroethane** from 1,1,2-trichloroethane?

A1: The most common byproducts arise from incomplete fluorination, elimination reactions, and isomerization. These can include:

- Partially Fluorinated Intermediates:
 - 1-chloro-1,2-difluoroethane
 - 1,2-dichloro-1-fluoroethane
- Unsaturated Compounds:
 - Vinylidene chloride (from dehydrochlorination of 1,1,2-trichloroethane)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
 - Monochloro-difluoroethene isomers
- Isomers:

- 1,1,1-Trifluoroethane (HFC-143a)

Q2: How can I effectively separate **1,1,2-Trifluoroethane** from its byproducts?

A2: Due to the close boiling points of some byproducts, purification can be challenging. A combination of techniques is often employed:

- Distillation: Fractional distillation is the primary method for separating components with different boiling points.
- Azeotropic Distillation: In some cases, forming an azeotrope with another solvent can facilitate separation.
- Chromatographic Methods: For high-purity applications, preparative gas chromatography may be necessary.

Q3: What analytical techniques are best suited for identifying and quantifying byproducts in my product stream?

A3: Gas Chromatography (GC) coupled with various detectors is the standard method for analyzing the composition of the product mixture.

- Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying unknown byproducts by providing mass spectra.
- Gas Chromatography with Flame Ionization Detection (GC-FID): Useful for quantifying hydrocarbon and chlorinated byproducts.
- Gas Chromatography with Thermal Conductivity Detection (GC-TCD): Can be used for quantifying a wide range of components, including HF.

Quantitative Data on Byproduct Formation

The following table provides a representative summary of potential byproducts and their typical (though highly variable) concentrations observed in related hydrofluorination processes. Actual concentrations will depend heavily on the specific reaction conditions and catalyst used.

Byproduct Category	Specific Byproduct	Typical Molar Percentage in Crude Product
Incompletely Fluorinated	1-chloro-1,2-difluoroethane	1 - 10%
1,2-dichloro-1-fluoroethane	1 - 5%	
Unsaturated Compounds	Vinylidene chloride	0.5 - 5%
Monochloro-difluoroethene	0.1 - 2%	
Isomers	1,1,1-Trifluoroethane (HFC-143a)	0.1 - 3%
Unreacted Starting Material	1,1,2-trichloroethane	Dependent on conversion rate

Note: This data is illustrative and compiled from general knowledge of similar industrial processes. Actual results will vary.

Experimental Protocol: Gas-Phase Hydrofluorination of 1,1,2-Trichloroethane

This protocol describes a laboratory-scale synthesis of **1,1,2-Trifluoroethane**.

Materials:

- 1,1,2-trichloroethane (99%+ purity)
- Anhydrous hydrogen fluoride (HF)
- Chromium-based fluorination catalyst (e.g., Cr₂O₃)
- Nitrogen gas (for purging)
- Neutralizing solution (e.g., aqueous potassium hydroxide)
- Drying agent (e.g., anhydrous calcium sulfate)

Equipment:

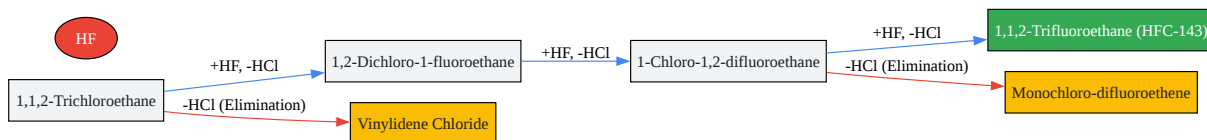
- Fixed-bed tubular reactor (e.g., made of Monel or other HF-resistant material)
- Temperature controller and furnace
- Mass flow controllers for gases
- Syringe pump for liquid feed
- Condenser/cold trap system
- Gas washing bottles (scrubbers)
- Gas-tight collection bags or cylinders
- Analytical Gas Chromatograph (GC-MS or GC-FID)

Procedure:

- **Catalyst Activation:** Pack the tubular reactor with the chromium-based catalyst. Heat the reactor to 350-400°C under a flow of nitrogen for 4-6 hours to activate the catalyst.
- **System Purge:** Purge the entire system with nitrogen to remove air and moisture.
- **Reaction Initiation:** Lower the reactor temperature to the desired reaction temperature (e.g., 250°C). Introduce a controlled flow of anhydrous HF gas into the reactor using a mass flow controller.
- **Reactant Feed:** Once the HF flow is stable, begin feeding 1,1,2-trichloroethane into the reactor at a controlled rate using a syringe pump. The molar ratio of HF to 1,1,2-trichloroethane should be maintained, for example, at 5:1.
- **Product Collection:** The gaseous effluent from the reactor, containing the product, byproducts, unreacted starting materials, and HCl, is passed through a condenser cooled to a low temperature (e.g., -20°C) to collect the organic components.
- **Neutralization and Drying:** The condensed liquid is then carefully washed with a chilled aqueous potassium hydroxide solution to remove acidic gases (HF and HCl), followed by washing with cold water. The organic layer is then dried over a suitable drying agent.

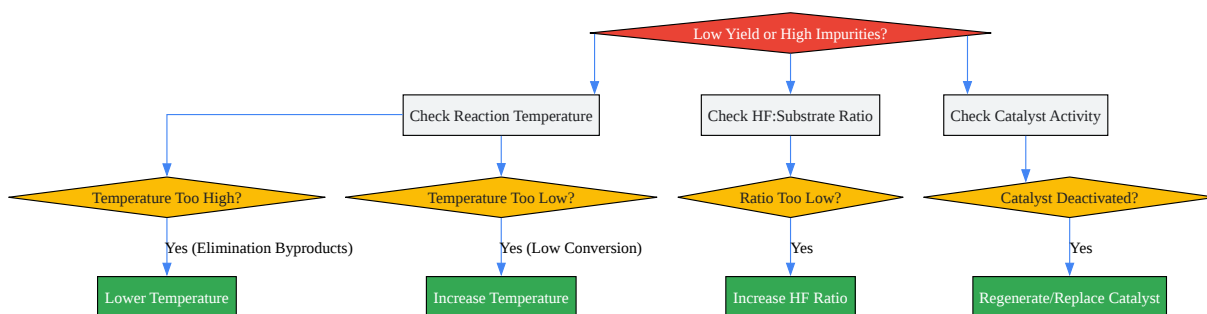
- Analysis: The dried product mixture is analyzed by GC-MS or GC-FID to determine the composition and yield of **1,1,2-Trifluoroethane**.

Visualizations



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Caption: Byproduct formation pathway in **1,1,2-Trifluoroethane** synthesis.



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Caption: Troubleshooting logic for optimizing **1,1,2-Trifluoroethane** synthesis.

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- To cite this document: BenchChem. [Technical Support Center: Synthesis of 1,1,2-Trifluoroethane (HFC-143)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584508#byproducts-of-1-1-2-trifluoroethane-synthesis]

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